Ethyl 2-chloro-5,6,8,9-tetrahydrooxepino[4,5-b]pyridine-4-carboxylate
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Overview
Description
Ethyl 2-chloro-5,6,8,9-tetrahydrooxepino[4,5-b]pyridine-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-5,6,8,9-tetrahydrooxepino[4,5-b]pyridine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a chlorinated pyridine derivative with an ethyl ester in the presence of a base. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of catalysts and green chemistry principles, such as solvent recycling and energy-efficient processes, are also common practices to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-5,6,8,9-tetrahydrooxepino[4,5-b]pyridine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium hydroxide. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions may result in the formation of various substituted derivatives of the original compound .
Scientific Research Applications
Ethyl 2-chloro-5,6,8,9-tetrahydrooxepino[4,5-b]pyridine-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-5,6,8,9-tetrahydrooxepino[4,5-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Ethyl 2-chloro-5,6,8,9-tetrahydrooxepino[4,5-b]pyridine-4-carboxylate can be compared with other similar compounds, such as:
Thiazolo[4,5-b]pyridines: These compounds share a similar heterocyclic structure and exhibit various biological activities, including antioxidant, antimicrobial, and antitumor properties.
Coumarin derivatives: These compounds are known for their valuable biological and pharmaceutical properties, including anti-HIV, anticancer, and anti-inflammatory activities.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C12H14ClNO3 |
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Molecular Weight |
255.70 g/mol |
IUPAC Name |
ethyl 2-chloro-5,6,8,9-tetrahydrooxepino[4,5-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C12H14ClNO3/c1-2-17-12(15)9-7-11(13)14-10-4-6-16-5-3-8(9)10/h7H,2-6H2,1H3 |
InChI Key |
LLBZLBVXICQNHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=C1CCOCC2)Cl |
Origin of Product |
United States |
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